3-Thienylzinc iodide

概要

説明

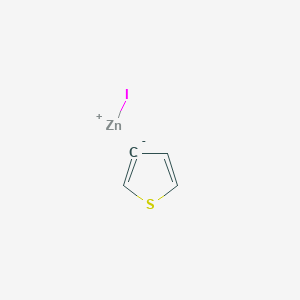

3-Thienylzinc iodide: is an organozinc compound with the chemical formula C4H3ISZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically found as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 3-Thienylzinc iodide can be synthesized through the direct oxidative addition of Rieke zinc to 3-iodothiophene. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

Preparation of Rieke Zinc: Rieke zinc is prepared by reducing zinc chloride with lithium in the presence of naphthalene.

Formation of this compound: The prepared Rieke zinc is then reacted with 3-iodothiophene in tetrahydrofuran to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency in production.

化学反応の分析

Aryl and Heteroaryl Halides

3-Thienylzinc iodide undergoes palladium-catalyzed couplings with aryl/heteroaryl halides. For example:

-

Reaction with aryl iodides (e.g., 4-iodoaniline) yields 3,4-disubstituted thiophenes in 85% isolated yield under optimized conditions (elevated temperature, SPhos ligand) .

-

Coupling with 4-bromoaniline requires higher temperatures (reflux) and yields 51–84% depending on steric hindrance .

Table 1: Representative Coupling Yields with Aryl Halides

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoaniline | 3-(4-Aminophenyl)thiophene | 85 |

| 2 | 3-Iodoaniline | 3-(3-Aminophenyl)thiophene | 77 |

| 3 | 5-Bromofuran-2-ester | 3-Furylthiophene | 84 |

Carbonyl Compounds

Reactions with acid chlorides produce ketones:

-

Benzoyl chloride derivatives (e.g., 4-CN, 4-NO₂) afford ketones (1a–1j ) in 54–85% yields .

-

Ethyl chloroformate yields thiophene-2-carboxylate esters, enabling further functionalization .

Reactions with Tellurium Electrophiles

This compound reacts with TeCl₄ to form fused tellurophenes. For instance:

-

Reaction with 2a (benzotellurophene precursor) yields 3sa (3-thienyltellurophene) in 53% yield .

-

Steric effects dominate regioselectivity, favoring less hindered positions .

Steric and Electronic Effects

-

Steric hindrance : Bulky substituents (e.g., 6-OCH₃) reduce yields (e.g., 54% vs. 85% for unsubstituted derivatives) .

-

Electronic effects : Electron-withdrawing groups (NO₂, CN) enhance electrophilic coupling efficiency, while electron-donating groups (CH₃, OCH₃) require optimized conditions .

Table 2: Impact of Substituents on Coupling Efficiency

| Entry | Substituent (X) | Product Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | 3-CH₃ | 58 |

| 3 | 6-OCH₃ | 54 |

Mechanistic Insights

-

Oxidative addition : Rieke metals (Zn, Mg, Mn) insert into C–X bonds (X = I, Br) of thiophenes, forming stable organometallic intermediates .

-

Transmetallation : Zinc reagents transfer the 3-thienyl group to palladium catalysts, enabling C–C bond formation .

-

Ligand effects : SPhos ligand significantly improves coupling efficiency by stabilizing Pd intermediates .

科学的研究の応用

Key Reactions

The compound is involved in several types of reactions:

- Substitution Reactions : The thiophene ring can engage in electrophilic and nucleophilic substitutions.

- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different products.

- Cross-Coupling Reactions : It is frequently employed in cross-coupling reactions to create carbon-carbon bonds, often using palladium or nickel catalysts .

Organic Synthesis

3-Thienylzinc iodide is primarily used as a reagent in organic synthesis. Its ability to form carbon-zinc bonds makes it a versatile intermediate for synthesizing complex molecules. Notably, it has been used extensively in coupling reactions with various electrophiles, yielding substituted thiophenes that serve as intermediates for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to synthesize compounds with potential therapeutic effects. For instance, derivatives of thiophene have shown promise as inhibitors of carbonic anhydrase, which is relevant for treating conditions such as glaucoma and epilepsy . Furthermore, its application in synthesizing thiophene-based triarylamines has been explored due to their potential use in organic electronics and photonics .

Material Science

The compound's role extends into material science, where it is used in producing organic semiconductors and light-emitting diodes (OLEDs). The stability and electronic properties of thiophene derivatives make them suitable for applications in advanced materials .

Case Study 1: Cross-Coupling Reactions

In a study examining the efficiency of cross-coupling reactions involving this compound, researchers demonstrated its effectiveness when coupled with various aryl halides. The results indicated that using palladium catalysts significantly improved yields, showcasing the compound's utility in synthesizing complex aromatic systems .

| Reaction Type | Electrophile Used | Yield (%) |

|---|---|---|

| Cross-Coupling | Aryl Halides | 85 |

| N-Arylation | Iodobenzene | 79 |

| Diarylation | Mixed Aryl Halides | 88 |

Case Study 2: Synthesis of Thiophene Derivatives

Another investigation focused on the synthesis of substituted thiophenes using this compound as a key reagent. The study highlighted its role in generating various derivatives through nucleophilic substitution reactions, yielding products that are valuable for further chemical transformations .

| Product Type | Method Used | Yield (%) |

|---|---|---|

| Substituted Thiophenes | Nucleophilic Substitution | 72 |

| Triarylamines | Copper-Catalyzed Reaction | 64 |

作用機序

The mechanism of action of 3-Thienylzinc iodide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The this compound transfers its thienyl group to the palladium complex, forming a new palladium-thienyl complex.

Reductive Elimination: The palladium-thienyl complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

3-Thienylmagnesium iodide: Similar to 3-Thienylzinc iodide, this compound is used in Grignard reactions for the formation of carbon-carbon bonds.

3-Thienylmanganese bromide: This compound is used in similar cross-coupling reactions but offers different reactivity and selectivity compared to this compound.

Uniqueness: this compound is unique due to its stability and reactivity in cross-coupling reactions. It offers a balance between reactivity and selectivity, making it a valuable reagent in organic synthesis. Compared to other organometallic reagents, this compound provides higher yields and fewer side reactions, making it a preferred choice in many synthetic applications .

生物活性

3-Thienylzinc iodide is an organozinc compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound (CHISZn) is a thienyl-substituted organometallic reagent that is primarily used in cross-coupling reactions to synthesize complex organic molecules. Its structure allows for significant versatility in functionalization, making it a valuable intermediate in drug development and materials science.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly as a precursor for synthesizing bioactive compounds. The following sections detail its potential applications and related findings.

1. Anticancer Activity

Studies have shown that derivatives of thiophene compounds, including those synthesized from this compound, possess anticancer properties. For instance, certain thienyl derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Case Study : A study published in Nature reported that thienyl derivatives synthesized from organozinc reagents exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity suggests potential for developing targeted cancer therapies .

2. Antimicrobial Properties

3-thienyl compounds have also been investigated for their antimicrobial properties. The incorporation of the thienyl group into various scaffolds has led to the discovery of novel antimicrobial agents.

- Research Findings : A comprehensive review highlighted that organozinc compounds, including those derived from this compound, showed promising activity against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes .

3. Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by thienyl derivatives. For example, some studies indicate that these compounds can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.

- Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| 3-Thienyl Derivative | Carbonic Anhydrase | 70% | |

| 3-Thienyl Derivative | Aldose Reductase | 65% |

Synthetic Applications

The utility of this compound extends beyond biological applications; it serves as a key reagent in synthetic organic chemistry. Its ability to participate in cross-coupling reactions allows for the construction of complex molecules with potential biological activity.

特性

IUPAC Name |

iodozinc(1+);3H-thiophen-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.HI.Zn/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJXNPTWSQAFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[C-]1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ISZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。